molecular formula C7H10N2O2S B056588 4-Methylbenzenesulfonohydrazide CAS No. 1576-35-8

4-Methylbenzenesulfonohydrazide

Cat. No.: B056588
CAS No.: 1576-35-8
M. Wt: 186.23 g/mol
InChI Key: ICGLPKIVTVWCFT-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonohydrazide, also known as this compound, is a useful research compound. Its molecular formula is C7H10N2O2S and its molecular weight is 186.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18715. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Toluene - Tosyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

4-Methylbenzenesulfonohydrazide plays a significant role in biochemical reactions, particularly in the synthesis of hydrazones. It interacts with various enzymes and proteins, including carbonyl compounds, to form hydrazones through condensation reactions. These interactions are crucial for the formation of biologically active molecules, which can exhibit antimicrobial, anticancer, and anti-inflammatory properties .

Cellular Effects

This compound has been shown to influence various cellular processes. It exhibits antimicrobial activity against Mycobacterium tuberculosis, as well as antibacterial and antifungal properties . Additionally, derivatives of this compound have demonstrated cytotoxic activity against cancer cell lines, promoting apoptosis through the down-regulation of Bcl-2 and upregulation of Bax expression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of the COX-2 enzyme, which is involved in inflammation and cancer progression . The compound’s ability to dock inside the active site of COX-2 suggests its potential as an anticancer agent. Additionally, it forms hydrazones by reacting with carbonyl compounds, which further contributes to its biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable under normal temperatures and pressures but is sensitive to light and moisture . Long-term studies have shown that its antimicrobial and anticancer activities can be sustained over time, although its stability and degradation need to be carefully monitored to ensure consistent results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses can lead to increased cytotoxicity and adverse effects, while lower doses may be effective in achieving the desired biological activity without significant toxicity . It is important to determine the optimal dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly in the synthesis of hydrazones. It interacts with enzymes such as carbonyl reductases and dehydrogenases, which facilitate the conversion of carbonyl compounds to hydrazones . These metabolic pathways are essential for the compound’s biological activity and its role in organic synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its solubility in organic solvents allows it to be efficiently taken up by cells, where it can exert its biological effects . The compound’s distribution within tissues is influenced by its chemical properties, including its solubility and stability.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it can interact with target biomolecules. Its activity and function are influenced by its localization, which is determined by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name

4-methylbenzenesulfonohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-6-2-4-7(5-3-6)12(10,11)9-8/h2-5,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICGLPKIVTVWCFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051756
Record name Toluene-4-sulphonohydrazide
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Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White solid; [Merck Index] White nearly odorless powder; [Alfa Aesar MSDS]
Record name p-Toluenesulfonyl hydrazide
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CAS No.

1576-35-8
Record name Tosylhydrazine
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Record name 4-Toluenesulfonyl hydrazide
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Record name Tosylhydrazine
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Record name Benzenesulfonic acid, 4-methyl-, hydrazide
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Record name Toluene-4-sulphonohydrazide
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Record name Toluene-4-sulphonohydrazide
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Record name P-TOLUENESULFONYLHYDRAZIDE
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Synthesis routes and methods I

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Synthesis routes and methods II

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Alternatively, 4-diazo-3-methoxy-2,5-cyclohexadien-1-one can be synthesized chemically. First, 2-methoxy-p-benzoquinone is synthesized by the addition of m-methoxyphenol in acetone to an aqueous solution of potassium nitrosodisulfonate and potassium monobasic phosphate. On treatment of 2-methoxy-p-benzoquinone with p-toluenesulfonhydrazide, the antibiotic is produced. Purification of the product from the reaction mixture is accomplished by chromatography on a silica gel column with chloroform:methanol (9:1, v/v).
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Synthesis routes and methods III

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p-Toluenesulfonic acid 2-[(3-amino-5,6-dichloropyrazinyl)methylene]hydrazide by the reaction of p-toluenesulfonyl chloride with hydrazine in tetrahydrofuran to form p-toluenesulfonylhydrazine, followed by the reaction of the latter with 3-amino-5,6-dichloropyrazinaldehyde.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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